

Toxicological Profile of 2-Methylcyclohexanemethanol: An In-depth Technical Guide

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Compound of Interest

Compound Name: Cyclohexanemethanol, 2-methyl-

CAS No.: 2105-40-0

Cat. No.: B150801

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A Note on Isomeric Data: This guide addresses the toxicological profile of 2-methylcyclohexanemethanol. It is critical to note that publicly available, in-depth toxicological data for this specific isomer is scarce. The majority of available research focuses on the 4-methylcyclohexanemethanol (4-MCHM) isomer, largely due to its association with the 2014 Elk River chemical spill in West Virginia, where a mixture referred to as "crude MCHM" was the primary contaminant. Consequently, this document will present the known information for 2-methylcyclohexanemethanol and will then provide a comprehensive review of the toxicological profile of 4-MCHM as a structurally similar surrogate. This approach allows for a scientifically grounded estimation of potential hazards, while clearly acknowledging the data gap for the 2-isomer. The principles of toxicology suggest that while the overall toxicological profile may be similar, the potency and specific effects could differ between isomers due to variations in steric hindrance and metabolic pathways.

Executive Summary

2-Methylcyclohexanemethanol is a saturated alicyclic primary alcohol. While specific toxicological studies on this isomer are limited, GHS hazard classifications indicate it is a combustible liquid that can cause skin, eye, and respiratory irritation.^[1] A comprehensive understanding of its potential health effects necessitates a review of the more extensively studied isomer, 4-methylcyclohexanemethanol. Studies on 4-MCHM reveal low to moderate

acute oral toxicity.[2] It is a skin and eye irritant, but not a skin sensitizer, although the crude mixture containing it has shown sensitizing potential.[2][3] Developmental toxicity studies in rats have indicated effects such as reduced fetal weight and skeletal malformations at high doses that also induce maternal toxicity.[4] Genotoxicity and carcinogenicity studies on 4-MCHM and its components have generally been negative.[2][5] This guide will delve into the specifics of these findings, the experimental designs employed, and the implications for risk assessment.

Chemical and Physical Properties

Understanding the physicochemical properties of a substance is fundamental to predicting its toxicological behavior, including its absorption, distribution, metabolism, and excretion (ADME).

Property	2-Methylcyclohexanemethanol	4-Methylcyclohexanemethanol
Molecular Formula	C8H16O	C8H16O
Molecular Weight	128.21 g/mol	128.21 g/mol [6]
CAS Number	2105-40-0	34885-03-5
Appearance	Colorless liquid (presumed)	Colorless liquid[7]
Odor	Not specified	Faint mint-like, licorice-like (trans-isomer)[6]
Water Solubility	Not specified	Low (2,024 mg/L at 25°C, estimated)[6]
Log K _{ow}	2.3 (computed)[1]	2.55 (estimated)[6]

The log K_{ow} values for both isomers suggest a potential for bioaccumulation. The low water solubility and moderate octanol-water partition coefficient indicate that dermal absorption is a plausible route of exposure.

Toxicological Endpoints: A Detailed Examination

This section will provide a comprehensive overview of the key toxicological endpoints for methylcyclohexanemethanol, drawing heavily on data for the 4-isomer.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects that may occur shortly after a single dose or multiple doses administered within 24 hours.

2-Methylcyclohexanemethanol: Specific LD50 values for the 2-isomer are not readily available in the reviewed literature. GHS classifications suggest it is a skin and eye irritant and may cause respiratory irritation upon acute exposure.[\[1\]](#)

4-Methylcyclohexanemethanol: Studies on 4-MCHM indicate low to moderate acute oral toxicity.[\[2\]](#)

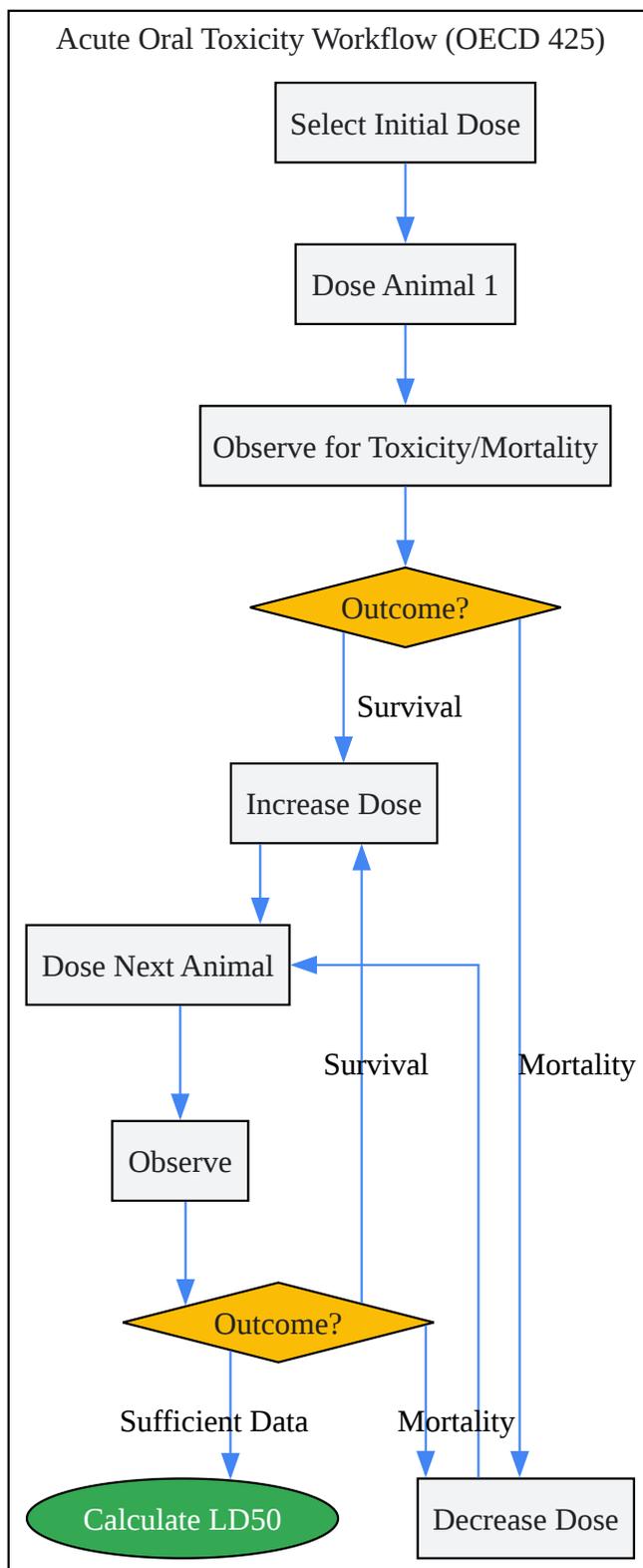
- Oral LD50 (Rats): Oral LD50 values for pure 4-MCHM have been reported as 1,768 mg/kg for male rats and 884 mg/kg for female rats.[\[6\]](#) For crude MCHM, oral LD50 values were established at 933 mg/kg for males and 707 mg/kg for females.[\[6\]](#)
- Dermal LD50 (Rats): The acute dermal LD50 for pure 4-MCHM was determined to be 3.6 mL/kg for both male and female rats.[\[6\]](#) For crude MCHM, a single dose of 2,000 mg/kg resulted in mortality in two female rats.[\[6\]](#)
- Inhalation: While no in vivo inhalation studies were identified, an in vitro study using an organotypic human air-liquid interface culture model found that acute exposure to 4-MCHM vapors for 6 hours did not induce airway cytotoxicity or a pro-inflammatory response at concentrations relevant to human inhalation exposure.[\[8\]](#)[\[9\]](#)

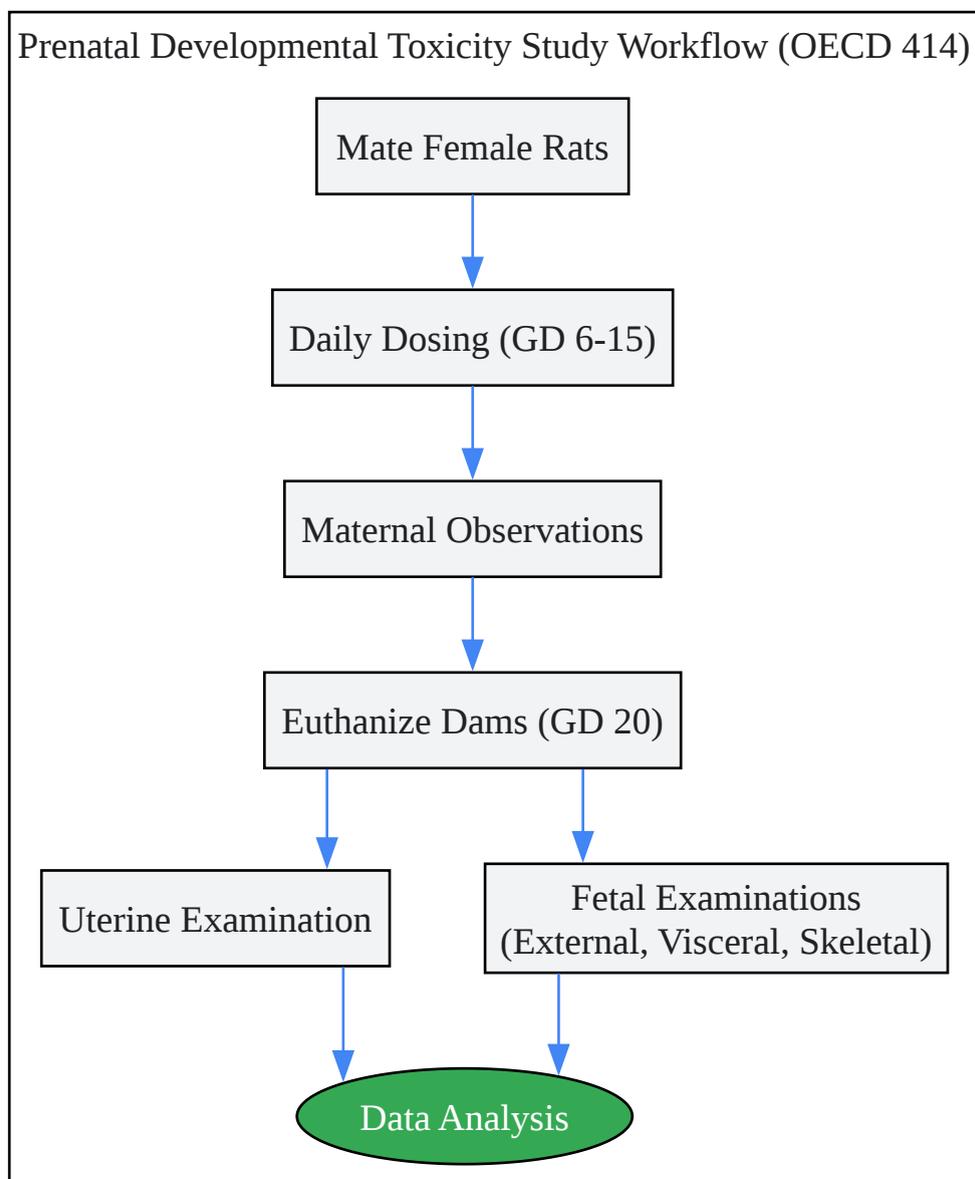
Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD 425)

The Up-and-Down Procedure is a method to determine the LD50 with a reduced number of animals.

- Animal Selection: Healthy, young adult rodents (e.g., Sprague-Dawley rats) of a single sex (typically females, as they are often more sensitive) are used.

- **Housing and Acclimatization:** Animals are housed in appropriate conditions with a standard diet and water ad libitum and are acclimatized to the laboratory environment.
- **Dose Administration:** A single animal is dosed with the test substance (e.g., 4-MCHM) via oral gavage. The initial dose is selected based on available data or a sighting study.
- **Observation:** The animal is observed for signs of toxicity and mortality for a defined period (typically 14 days).
- **Sequential Dosing:**
 - If the animal survives, the next animal is dosed at a higher fixed increment.
 - If the animal dies, the next animal is dosed at a lower fixed increment.
- **LD50 Calculation:** The LD50 is calculated using the maximum likelihood method based on the pattern of survivals and mortalities.





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Caption: Workflow for OECD 414 Prenatal Developmental Toxicity Study.

Genotoxicity and Carcinogenicity

2-Methylcyclohexanemethanol: No genotoxicity or carcinogenicity data were found for the 2-isomer.

4-Methylcyclohexanemethanol:

- Genotoxicity: 4-MCHM and its components have not been found to be mutagenic in bacterial reverse mutation assays (Ames test). [2][7][10] However, one study using human A549 cells suggested that 4-MCHM may induce DNA damage-related biomarkers, warranting further investigation. [11]* Carcinogenicity: There are no long-term carcinogenicity studies on 4-MCHM. Predictive models based on its structure do not indicate a carcinogenic potential. [2][5]

Metabolism and Toxicokinetics

2-Methylcyclohexanemethanol: No specific metabolism or toxicokinetic data were found for the 2-isomer.

4-Methylcyclohexanemethanol:

- There are no specific studies on the absorption, distribution, metabolism, or excretion of 4-MCHM in experimental animals or humans. [12]* Based on studies of other alicyclic primary alcohols, it is anticipated that 4-MCHM is metabolized to its corresponding carboxylic acid, 4-methylcyclohexanecarboxylic acid. [7]* A study on a component of crude MCHM, radiolabeled 1,4-cyclohexanedimethanol, showed rapid absorption from the gastrointestinal tract in rats, with the majority of the dose eliminated in the urine within 48 hours as cyclohexanedicarboxylic acid and 4-hydroxymethylcyclohexanecarboxylic acid. [6]

Isomeric Considerations and Data Gaps

The significant lack of toxicological data for 2-methylcyclohexanemethanol is a major data gap. While the information on 4-MCHM provides a valuable starting point for hazard assessment, it is not a direct substitute. The position of the methyl group on the cyclohexane ring can influence the molecule's interaction with metabolic enzymes and biological receptors, potentially leading to differences in toxicity.

For example, steric hindrance from the methyl group in the 2-position could affect the rate and pathway of metabolism compared to the 4-position. This could, in turn, influence the rate of detoxification or the formation of reactive metabolites. Further research, including comparative *in vitro* and *in silico* studies, would be beneficial to elucidate potential differences in the toxicological profiles of these isomers.

Conclusion

The toxicological profile of 2-methylcyclohexanemethanol is not well-characterized. Based on GHS classifications, it is an irritant to the skin, eyes, and respiratory tract. A more detailed assessment of its potential hazards relies on data from its isomer, 4-methylcyclohexanemethanol. 4-MCHM exhibits low to moderate acute toxicity, is a skin and eye irritant, and can induce developmental effects at high, maternally toxic doses. It is not considered genotoxic or carcinogenic based on available data. The primary metabolic pathway is likely oxidation to the corresponding carboxylic acid. Further research is needed to specifically evaluate the toxicology of 2-methylcyclohexanemethanol and to understand the potential for isomeric differences in its biological activity.

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